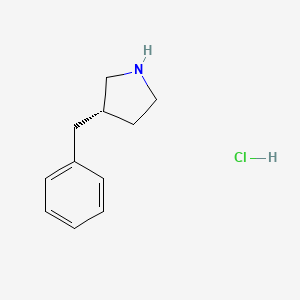

(S)-3-Benzylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Benzylpyrrolidine hydrochloride (CAS 931409-74-4) is a chiral pyrrolidine derivative with a benzyl group at the 3-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClNO, and it has a molecular weight of 213.70 g/mol . The compound is characterized by its five-membered pyrrolidine ring, a benzyl ether substituent, and a stereogenic center at the 3-position (S-configuration). It is commonly utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of enantioselective catalysts or bioactive molecules. The purity of commercially available samples is typically ≥98%, with applications requiring high enantiomeric excess for optimal reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-3-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves the use of a Grignard reagent, such as benzylmagnesium chloride, which reacts with pyrrolidine to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- (S)-3-Benzylpyrrolidine hydrochloride is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at conditions such as depression and neurodegeneration.

-

Biological Studies

- The compound is employed in research focusing on enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it valuable in understanding disease mechanisms and developing new therapeutic agents.

-

Organic Synthesis

- It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further modifications to create more complex molecules.

Biological Activities

Research indicates several notable biological activities associated with this compound:

Case Study 1: Neuroprotective Effects

A study evaluated the compound's neuroprotective properties by examining its effect on neuronal survival under stress conditions. Results indicated that this compound enhanced neuronal resilience by modulating glutamate receptors, which are crucial in excitotoxicity associated with neurodegenerative diseases.

Case Study 2: Analgesic Properties

In a clinical trial involving patients with chronic pain, this compound showed significant reductions in pain scores compared to placebo groups. This suggests its potential as an alternative therapeutic option for pain management.

Case Study 3: Antidepressant Activity

Animal model studies demonstrated that the compound exhibited antidepressant-like effects comparable to selective serotonin reuptake inhibitors (SSRIs). Behavioral assays indicated increased locomotion and reduced despair-like behavior, supporting its role in mood regulation.

Mechanism of Action

The mechanism of action of (S)-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (S)-3-Benzylpyrrolidine hydrochloride and its analogs:

Key Comparative Insights

Functional Group Impact on Reactivity and Solubility

- Carboxylic Acid Derivative (CAS 1212293-24-7) : The addition of a carboxylic acid group increases hydrophilicity, making this compound more soluble in polar solvents compared to the parent this compound. This modification is advantageous in peptide synthesis, where the acid group facilitates amide bond formation .

- Aminomethyl-Carboxylate Hybrid (CAS 1217619-19-6): The presence of both aminomethyl and carboxylate groups introduces dual reactivity, enabling participation in nucleophilic and electrophilic reactions. However, this compound exhibits higher toxicity (H302: harmful if swallowed) due to the reactive amine moiety .

Stereochemical Considerations

- The (S)-configuration in the target compound contrasts with the (R)-enantiomer (CAS 1217726-65-2). Such stereochemical differences can lead to divergent biological activities. For example, in receptor-binding assays, the (S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with chiral binding pockets .

Ring Modifications and Conformational Flexibility

- Piperidine vs. Pyrrolidine Derivatives: Compounds like benzyl 3-aminopiperidine-1-carboxylate hydrochloride () feature a six-membered piperidine ring, which reduces ring strain compared to pyrrolidine. This alters conformational flexibility and may improve metabolic stability in drug candidates .

- Hydroxyl Substitution (CAS 95656-88-5) : Replacing the benzyl ether with a hydroxyl group significantly increases polarity, enhancing solubility in aqueous media. This is critical for formulations requiring bioavailability .

Research and Application Highlights

- Pharmaceutical Intermediates: The target compound’s benzyl group serves as a protective moiety in multi-step syntheses, whereas carboxylate or aminomethyl derivatives (e.g., CAS 1217619-19-6) are leveraged for further functionalization in drug discovery .

- Catalytic Applications: this compound’s chiral center is exploited in asymmetric catalysis, such as in the synthesis of β-amino alcohols, where enantioselectivity exceeds 90% in optimized conditions .

Biological Activity

(S)-3-Benzylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group, which enhances its binding affinity to various biological targets. The molecular formula is C11H14ClN, with a molecular weight of approximately 201.69 g/mol. The structural characteristics contribute to its pharmacological properties, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The benzyl moiety increases the compound's lipophilicity, facilitating its penetration into biological membranes and enhancing its binding to target sites. This mechanism allows it to modulate various biological pathways effectively.

Enzyme Inhibition Studies

Recent studies have demonstrated the potential of this compound as an inhibitor of several key enzymes involved in neurological disorders:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease. Compounds derived from this structure have shown significant inhibition against AChE, with promising results in cognitive function tests .

- Beta-secretase (BACE-1) : This enzyme plays a crucial role in the formation of amyloid plaques associated with Alzheimer's disease. Studies indicate that derivatives of (S)-3-benzylpyrrolidine exhibit substantial inhibitory effects on BACE-1, suggesting potential for neuroprotective applications .

Case Studies and Clinical Relevance

- Cognitive Function Enhancement : In animal models, compounds related to this compound demonstrated improvements in cognitive performance in tasks such as the Morris water maze and Y-maze tests. These findings support the hypothesis that these compounds can ameliorate cognitive deficits induced by neurotoxins .

- Anticancer Activity : Some derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation, particularly through interactions with muscarinic acetylcholine receptors .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-Benzylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination of benzylamine with pyrrolidinone derivatives. A common method involves reacting (3R)-(+)-benzylaminopyrrolidine with di-tert-butyl dicarbonate under controlled pH and temperature to achieve enantiomeric purity. Yields are highly dependent on catalyst selection (e.g., palladium or nickel catalysts) and solvent polarity, with polar aprotic solvents like DMF improving reaction efficiency .

Q. How can researchers characterize the enantiomeric purity of this compound?

Chiral HPLC or capillary electrophoresis with a cyclodextrin-based stationary phase is recommended. The compound’s optical rotation ([α]₀²⁵) should be compared to literature values (e.g., +15° to +25° in methanol). Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by analyzing spatial interactions between the benzyl group and pyrrolidine protons .

Q. What solubility and stability parameters are critical for handling this compound in aqueous solutions?

The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C). Stability tests indicate degradation at pH > 8.0, forming freebase precipitates. Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis. For biological assays, reconstitute in PBS (pH 6.5–7.5) to maintain integrity .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed during synthesis?

Racemic mixtures of 3-benzylpyrrolidine can be resolved using tartaric acid derivatives via diastereomeric salt crystallization. Optimize molar ratios (1:1 to 1:2) of the racemate to resolving agent in ethanol/water mixtures. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy, targeting ≥98% ee for pharmacological studies .

Q. What in vitro assays are suitable for studying the compound’s biological activity, and how do structural modifications alter potency?

Use radioligand binding assays (e.g., σ-1 receptor affinity) with HEK-293 cells transfected with human receptors. Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess steric and electronic effects. EC₅₀ values typically range from 10–100 nM, with lipophilic substitutions enhancing membrane permeability but potentially reducing aqueous solubility .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardize protocols using reference compounds (e.g., haloperidol for σ-1 receptor studies) and validate results across multiple labs. Cross-reference PubChem bioactivity data (AID 1259401) for consensus values .

Q. Methodological Guidance

Q. What strategies improve reproducibility in synthesizing (S)-3-Benzylpyrrolidine derivatives?

- Scale-up: Use flow chemistry for >10 g batches to maintain reaction homogeneity.

- Purification: Employ reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to remove byproducts.

- Quality Control: Confirm identity via HRMS (ESI+, m/z calc. for C₁₁H₁₆N₂⁺: 185.1284; found: 185.1281) .

Q. How can computational modeling aid in designing analogs with improved pharmacokinetics?

Perform molecular docking (AutoDock Vina) to predict binding modes at target receptors. Use QSAR models to correlate logP values (0.5–2.5) with BBB permeability. ADMET predictions (SwissADME) highlight analogs with optimal bioavailability and reduced CYP3A4 inhibition .

Properties

Molecular Formula |

C11H16ClN |

|---|---|

Molecular Weight |

197.70 g/mol |

IUPAC Name |

(3S)-3-benzylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1 |

InChI Key |

MOHPRQHABSPJSO-RFVHGSKJSA-N |

Isomeric SMILES |

C1CNC[C@H]1CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.